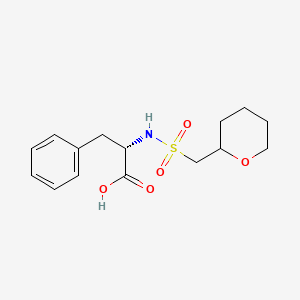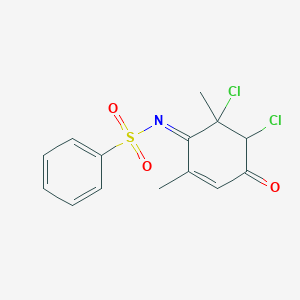![molecular formula C19H20N2O5S B6661666 (2R)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]-3-phenylpropanoic acid](/img/structure/B6661666.png)
(2R)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]-3-phenylpropanoic acid is a synthetic organic compound that belongs to the class of sulfonylamino acids. This compound is characterized by the presence of a sulfonyl group attached to an amino acid backbone, along with a phenyl group and a pyrrolidinone moiety. Such compounds are often studied for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]-3-phenylpropanoic acid typically involves multiple steps, including the formation of the sulfonylamino group and the attachment of the phenyl and pyrrolidinone groups. Common synthetic routes may include:
Formation of the Sulfonylamino Group: This step involves the reaction of a suitable amine with a sulfonyl chloride under basic conditions to form the sulfonylamino intermediate.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where a phenyl ring is attached to the intermediate.
Formation of the Pyrrolidinone Moiety: The pyrrolidinone group can be synthesized through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]-3-phenylpropanoic acid can be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties. It can also be used in structure-activity relationship (SAR) studies to understand the relationship between chemical structure and biological activity.
Medicine
In medicine, this compound may be explored for its therapeutic potential. This can include its use as a lead compound for drug development or as a tool for studying disease mechanisms.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings. It can also be used as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]-3-phenylpropanoic acid depends on its specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor agonist or antagonist, it may interact with the receptor to modulate its activity. The molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid: This compound has a similar structure but with a hydroxyl group on the phenyl ring.
(2R)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]-3-(4-methoxyphenyl)propanoic acid: This compound has a methoxy group on the phenyl ring.
(2R)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]-3-(4-chlorophenyl)propanoic acid: This compound has a chlorine atom on the phenyl ring.
Uniqueness
The uniqueness of (2R)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]-3-phenylpropanoic acid lies in its specific combination of functional groups and stereochemistry. The presence of the sulfonylamino group, phenyl ring, and pyrrolidinone moiety, along with the (2R) configuration, gives this compound distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2R)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-18-7-4-12-21(18)15-8-10-16(11-9-15)27(25,26)20-17(19(23)24)13-14-5-2-1-3-6-14/h1-3,5-6,8-11,17,20H,4,7,12-13H2,(H,23,24)/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLIQCRDUOUTHO-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N[C@H](CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2R)-4-methyl-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-7-yl)sulfonylamino]pentanoic acid](/img/structure/B6661585.png)

![(2S)-2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B6661595.png)
![(2R)-3-phenyl-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B6661604.png)
![(2R)-2-[(3-ethylimidazol-4-yl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B6661610.png)
![(2R)-2-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B6661627.png)
![(2R)-2-[(5-fluoro-3-methyl-1-benzofuran-2-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B6661635.png)
![(2R)-2-[(3,4-dibromothiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B6661637.png)
![(2R)-2-[(2,5-dimethyl-3-methylsulfonylphenyl)sulfonylamino]propanoic acid](/img/structure/B6661643.png)
![(2R)-2-[(3-bromo-4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B6661651.png)
![(2S)-2-[(5-fluoro-3-methyl-1-benzofuran-2-yl)sulfonylamino]propanoic acid](/img/structure/B6661652.png)

![3-[(5-Carbamoyl-2-piperidin-1-ylphenyl)carbamoyl]benzoic acid](/img/structure/B6661684.png)
![3-[[1-(3-Phenylpropanoyl)piperidin-4-yl]carbamoyl]benzoic acid](/img/structure/B6661692.png)
